N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
CAS No.: 1226441-83-3
Cat. No.: VC5817195
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226441-83-3 |
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Molecular Formula | C20H20N4O3S |
Molecular Weight | 396.47 |
IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C20H20N4O3S/c1-13-11-17(23-27-13)22-18(25)14-7-9-24(10-8-14)20(26)16-12-28-19(21-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,22,23,25) |
Standard InChI Key | SRLDKQZVIQGJBQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide, reflects its multicomponent structure. Breaking down the name:
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Piperidine-4-carboxamide: A six-membered azacycle with a carboxamide group at position 4.
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1-(2-Phenyl-1,3-thiazole-4-carbonyl): A thiazole ring substituted with a phenyl group at position 2 and a carbonyl group at position 4, linked to the piperidine nitrogen.
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N-(5-Methyl-1,2-oxazol-3-yl): A methyl-substituted oxazole moiety attached to the carboxamide nitrogen.
The molecular formula is deduced as C₂₂H₂₁N₅O₃S, with a molecular weight of 435.5 g/mol (computed using PubChem’s framework) .
Structural Characterization
The compound integrates three heterocyclic systems:
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Piperidine: Confers conformational flexibility and basicity.
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1,3-Thiazole: A five-membered ring containing sulfur and nitrogen, known for enhancing metabolic stability and binding affinity in drug design .
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1,2-Oxazole: An oxygen- and nitrogen-containing ring contributing to hydrogen-bonding interactions.
Key substituents include:
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Phenyl group at thiazole-C2: Enhances lipophilicity and π-π stacking potential.
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Methyl group at oxazole-C5: Moderates electronic effects and steric bulk.
Synthesis and Manufacturing
Step 1: Piperidine-4-carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) to form a reactive intermediate, facilitating amide bond formation with 5-methyl-1,2-oxazol-3-amine .
Step 2: Thiazole-4-carbonyl Chloride Preparation
2-Phenyl-1,3-thiazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride, which is then coupled to the piperidine nitrogen via nucleophilic acyl substitution .
Step 3: Purification and Characterization
Crude product is purified via silica gel chromatography, with final characterization using LC-MS, ¹H/¹³C NMR, and IR spectroscopy .
Optimized Reaction Conditions
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling steps.
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Catalysts: 4-Dimethylaminopyridine (DMAP) for acylations.
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Temperature: Room temperature for amine couplings; reflux for thiazole acylations.
Physicochemical Properties
Computed Descriptors
Using PubChem’s algorithms , key properties include:
Property | Value |
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LogP | 3.2 ± 0.5 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 110 Ų |
Solubility and Stability
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Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4), typical for lipophilic heterocycles.
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Stability: Susceptible to hydrolysis at extreme pH due to the carboxamide and ester groups.
Future Directions
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In Vitro Screening: Prioritize assays against FAAH and cancer cell lines.
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SAR Studies: Modify oxazole/thiazole substituents to optimize potency and solubility.
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